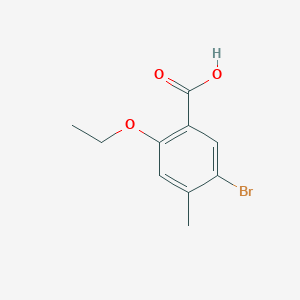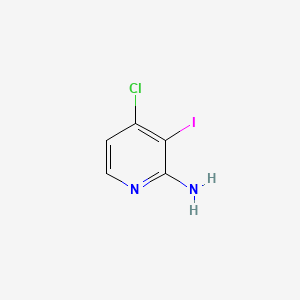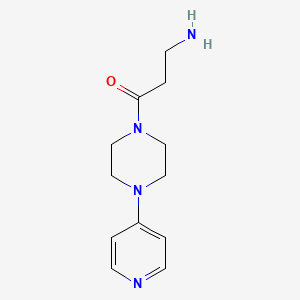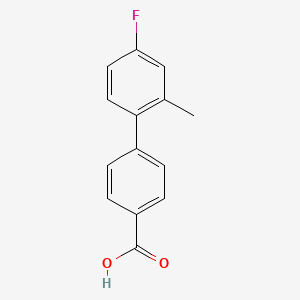
4-(4-Fluoro-2-methylphenyl)benzoic acid
Overview
Description
“4-(4-Fluoro-2-methylphenyl)benzoic acid”, also known as FMBA, is a chemical compound that belongs to the class of benzoic acids . It has a CAS Number of 479079-38-4 and a molecular weight of 230.24 .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H11FO2 . The InChI code is 1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) .Scientific Research Applications
Supramolecular Organic Fluorophore Development
4-(4-Fluoro-2-methylphenyl)benzoic acid and its derivatives have been utilized in the development of supramolecular organic fluorophores. For instance, a study demonstrated the control of solid-state circular dichroism (CD) properties in such a fluorophore by varying the position of the methyl substituent (Nishiguchi et al., 2012).
Metabolism and Structure-Activity Relationships
Research has explored the metabolism and structure-activity relationships of substituted benzoic acids, including this compound. A study involving NMR spectroscopy and pattern recognition studied the metabolic fate of similar compounds in rats, providing insights into benzoate metabolism (Ghauri et al., 1992).
Environmental and Microbial Interactions
The compound has also been investigated in environmental and microbial contexts. For example, research using fluorinated compounds has provided evidence for demethylation reactions in a methanogenic consortium, which is relevant for understanding microbial metabolism of similar compounds (Londry & Fedorak, 1993).
Medicinal Chemistry and Drug Development
In medicinal chemistry, analogs of this compound have been synthesized for potential use in drug development, such as in the synthesis of fluorine-18-labeled bexarotene for PET imaging of retinoid X receptors (Wang et al., 2014).
Synthesis of Biologically Active Molecules
The compound's derivatives have been used in the synthesis of biologically active molecules, such as fluorine-containing thiadiazolotriazinones, demonstrating potential antibacterial properties (Holla, Bhat, & Shetty, 2003).
Directed Lithiation and Chemical Synthesis
Directed lithiation studies involving benzoic acids, including this compound, have been conducted to develop methods for chemical synthesis and to understand reaction dynamics (Bennetau et al., 1995).
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-Fluoro-2-methylphenyl)benzoic acid . For example, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
4-(4-Fluoro-2-methylphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell types, this compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the binding of this compound to cytochrome P450 can inhibit the enzyme’s activity, leading to altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exert minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. In some cases, high doses of this compound have been associated with toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for experimental studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity, as the compound’s effects may vary depending on its concentration and localization within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a fluoro group on the phenyl ring may influence the compound’s localization within the cell, affecting its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKUKWYWDEYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620375 | |
| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479079-38-4 | |
| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






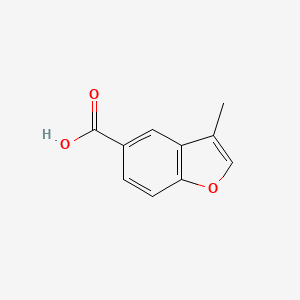
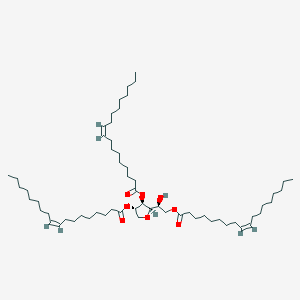
![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)
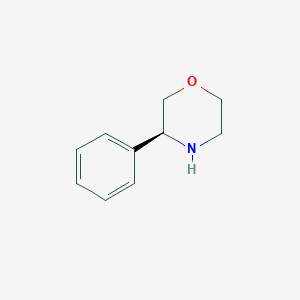
![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)
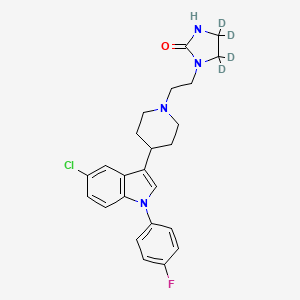

![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)
